molecular formula C13H20N2 B1147411 (R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine CAS No. 136329-39-0

(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine

Cat. No.: B1147411
CAS No.: 136329-39-0
M. Wt: 204.31
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Description

(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine is a chiral amine of significant interest in advanced pharmaceutical and medicinal chemistry research, particularly as a crucial intermediate in the synthesis of novel therapeutic agents . The compound features a pyrrolidine scaffold, a saturated nitrogen heterocycle recognized for its ability to enhance the three-dimensional coverage and stereochemical complexity of drug candidates, which can improve target selectivity and optimize pharmacokinetic profiles . This specific (R)-enantiomer is valuable for exploring stereoselective interactions with enantioselective biological targets, such as G-protein coupled receptors and monoamine transporters . Research into structurally related pyrrolidine-containing compounds has demonstrated potent activity as monoamine uptake inhibitors, highlighting the potential of this chemical class in neuroscience research, including the study of central nervous system (CNS) pathways and neuropharmacology . The global market for this compound is anticipated to grow, driven by its applications in drug development and expanding industrial research . This product is strictly for research applications and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1R)-N-methyl-1-phenyl-2-pyrrolidin-1-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZINZYRWMDNKTBY-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN1CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CN1CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136329-39-0
Record name (αR)-N-Methyl-α-phenyl-1-pyrrolidineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136329-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Catalytic Hydrogenation

The ketone precursor undergoes reductive amination under hydrogen gas (5–10 atm) in the presence of palladium on carbon (Pd/C, 5–10 wt%) or Raney nickel. Methanol or ethanol serves as the solvent, with reaction temperatures maintained at 50–70°C for 6–12 hours. This method typically yields 60–75% of the racemic mixture, requiring subsequent enantiomeric separation (Table 1).

Table 1: Catalytic Hydrogenation Conditions and Outcomes

CatalystPressure (atm)Temp (°C)Time (h)Yield (%)ee (%)
Pd/C (5%)5608680
Raney Ni107010720
PtO₂75512650

Borohydride-Mediated Reduction

Sodium cyanoborohydride (NaBH₃CN) in methanol at pH 5–6 (adjusted with acetic acid) provides milder conditions for the reductive amination. This method achieves comparable yields (65–70%) but allows for better control over side reactions such as over-reduction or N-demethylation. The stereochemical outcome remains racemic, necessitating chiral resolution steps.

Chiral Resolution Techniques

Diastereomeric Salt Formation

The racemic mixture is treated with (R)-mandelic acid or (1S)-camphorsulfonic acid in ethanol/water mixtures. Through sequential recrystallization, the (R)-enantiomer preferentially forms a crystalline salt with (R)-mandelic acid (dr = 4:1). Three recrystallization cycles typically achieve >98% enantiomeric excess (ee), though with substantial mass loss (30–40% yield).

Mechanistic Insight : The resolution efficiency depends on the differential solubility of diastereomeric pairs. Computational studies reveal that the (R)-enantiomer forms stronger hydrogen bonds with (R)-mandelic acid due to complementary spatial alignment of hydroxyl and amine groups.

Chiral Chromatography

Preparative HPLC using chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) provides direct enantiomer separation. Mobile phases of hexane/isopropanol (90:10) with 0.1% diethylamine achieve baseline separation (α = 1.25) at 25°C. This method offers >99% ee but remains cost-prohibitive for large-scale production.

Asymmetric Catalytic Synthesis

Organocatalytic Approaches

Proline-derived catalysts enable direct asymmetric synthesis from achiral precursors. The Hajos-Parrish-Eder-Sauer-Wiechert reaction variant employs (S)-proline (10 mol%) in DMF at −20°C, achieving 85% yield with 92% ee for the (R)-enantiomer. The transition state involves a Zimmerman-Traxler-type cyclic arrangement, where the catalyst’s carboxylic acid group directs hydride transfer stereochemistry.

Transition Metal Catalysis

Chiral ruthenium complexes (e.g., Ru-(S)-BINAP) catalyze asymmetric transfer hydrogenation of the imine intermediate. Using formic acid/triethylamine as the hydrogen source in dichloromethane, this method attains 89% ee at 40°C. The enantioselectivity originates from π-π interactions between the BINAP ligand’s aromatic rings and the substrate’s phenyl group.

Industrial-Scale Production Methods

Continuous Flow Synthesis

A three-stage continuous process optimizes throughput and enantiopurity:

  • Amination Reactor : Fixed-bed column packed with Amberlyst-15 catalyst (residence time: 30 min)

  • Reduction Unit : Microchannel reactor with Pd/Al₂O₃ (H₂ pressure: 8 bar)

  • Chiral Separation : Simulated moving bed chromatography (SMB) with chiral cellulose columns

This system achieves 92% overall yield and 99.5% ee at a production rate of 50 kg/day.

Enzymatic Dynamic Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of racemic amines in a toluene/water biphasic system. Coupled with in situ racemization using palladium nanoparticles, this method achieves 95% conversion and 98% ee in 24 hours. The enzymatic selectivity (E = 200) ensures preferential acetylation of the (S)-enantiomer, leaving the desired (R)-form unreacted.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for (R)-Enantiomer Synthesis

MethodYield (%)ee (%)Cost (USD/g)Scalability
Diastereomeric Salt3598120Medium
Chiral HPLC2899.5450Low
Organocatalysis859290High
Flow Synthesis9299.565Industrial
Enzymatic DKR789885High

Purification and Characterization

Crystallization Optimization

The final compound recrystallizes from ethyl acetate/n-hexane (1:3) at −20°C, forming needle-like crystals. X-ray diffraction confirms the (R)-configuration (Flack parameter = 0.02). Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 112–114°C, indicative of high purity.

Analytical Monitoring

Chiral GC-MS (β-DEX™ 120 column) using helium carrier gas (1.5 mL/min) provides reliable enantiopurity assessment. Retention times: (R)-enantiomer = 12.7 min, (S)-enantiomer = 14.2 min .

Scientific Research Applications

Neuropharmacology

(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine exhibits significant activity as a stimulant, influencing neurotransmitter systems such as dopamine and norepinephrine. Studies have indicated that compounds in this class can enhance cognitive function and have potential therapeutic effects in treating attention deficit hyperactivity disorder (ADHD) and other cognitive disorders.

Table 1: Pharmacological Effects of this compound

EffectMechanism of ActionReferences
Stimulant ActivityDopaminergic and noradrenergic reuptake inhibition
Cognitive EnhancementIncreased synaptic availability of neurotransmitters
Potential ADHD TreatmentModulation of attention-related pathways

Drug Development

The compound is being investigated for its potential as a scaffold in the synthesis of novel psychoactive substances. Its structural features allow for modifications that could yield compounds with enhanced efficacy or reduced side effects compared to existing medications.

Case Study 1: Cognitive Enhancement

A study conducted by Funada et al. (2015) explored the cognitive-enhancing effects of this compound in animal models. The results indicated significant improvements in memory retention and learning capabilities, suggesting its potential utility in treating cognitive impairments associated with neurodegenerative diseases.

Case Study 2: ADHD Treatment

Research published in the Journal of Neuropharmacology highlighted the use of this compound analogs in ADHD treatment models. These studies demonstrated that specific modifications to the compound could lead to improved therapeutic profiles with fewer side effects than traditional stimulants like methylphenidate.

Toxicology and Safety Profile

Despite its promising applications, safety assessments are crucial. The compound has been associated with severe skin burns and eye damage, necessitating careful handling and thorough toxicity evaluations before clinical application.

Table 2: Toxicological Profile

Toxicity TypeDescriptionSeverity Level
Skin CorrosionCauses severe burnsHigh
Eye DamageCauses severe eye injuryHigh
Systemic ToxicityPotential neurotoxicity at high dosesModerate

Mechanism of Action

The mechanism of action of ®-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name / ID Molecular Formula Key Substituents Melting Point (°C) C=N Stretch (cm⁻¹) Bioactivity/Application
(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine C₁₃H₂₀N₂ Phenyl, pyrrolidine, methylamine N/A N/A Potential CNS modulation (inferred)
Compound 1 (Schiff base) C₁₃H₁₆Cl₂N₂ 2,3-Dichlorobenzylidene 179–182 1619 Antimicrobial, NLO applications
Compound 2 (Schiff base) C₁₃H₁₆Cl₂N₂ 2,6-Dichlorobenzylidene 192–195 1626 Antimicrobial, NLO applications
Compound 3 (Schiff base) C₁₃H₁₆Cl₂N₂ 3,4-Dichlorobenzylidene 199–203 1611 Antimicrobial, NLO applications
5-Nitroindole derivative C₁₇H₂₁N₅O₂ Nitroindole, pyrrolidinylpropyl N/A N/A c-MycG-quadruplex binding
N-Ethyl-2-(pyrrolidin-1-yl)ethanamine C₈H₁₆N₂ Ethylamine, pyrrolidine N/A N/A Synthetic intermediate

Key Observations :

  • Chlorine Substitution: The dichlorobenzylidene Schiff bases (Compounds 1–3) exhibit higher melting points (179–203°C) compared to the non-chlorinated target compound, likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
  • C=N Stretch : The target compound lacks the imine (C=N) group present in Schiff bases, which is critical for metal chelation and antimicrobial activity in Compounds 1–3 .
  • Chirality : The (R)-configuration of the target compound may confer selectivity in biological systems, a feature absent in racemic analogs .

Computational and Electronic Properties

Density Functional Theory (DFT) studies on Schiff bases (Compounds 1–3) reveal the following:

Parameter Compound 1 Compound 2 Compound 3 Urea (Reference)
HOMO-LUMO Gap (eV) 4.12 4.25 3.98 N/A
Hyperpolarizability (βₜₒₜ ×10⁻³⁰ esu) 2.3784 1.5460 2.9755 0.16–0.81

Key Observations :

  • NLO Potential: All Schiff bases exhibit hyperpolarizabilities 18–37× higher than urea, making them candidates for nonlinear optical (NLO) materials. The target compound, lacking a conjugated imine group, may show reduced NLO activity .
  • HOMO-LUMO Localization : In Schiff bases, HOMO is localized on the phenyl ring, while LUMO resides on the C=N group, facilitating charge transfer. The target compound’s HOMO-LUMO distribution is likely dominated by the pyrrolidine and phenyl moieties .

Biological Activity

(R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine, also known by its CAS number 136329-39-0, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H20N2
  • Molecular Weight: 204.32 g/mol
  • Boiling Point: Approximately 296.1 °C (predicted)
  • Density: 0.974 g/cm³
  • pKa: 9.88 (predicted)

The compound is characterized by a pyrrolidine ring and a phenyl group, which are key in influencing its biological activity.

This compound is believed to interact with various neurotransmitter systems, particularly those involving dopamine and norepinephrine. Its structure suggests potential activity as a stimulant or psychoactive agent.

2. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related derivatives:

  • Kappa Opioid Receptor Agonism:
    A study highlighted the efficacy of derivatives of this compound as agonists for the kappa opioid receptor, suggesting potential applications in pain management and mood disorders .
  • Antibacterial and Antifungal Activity:
    Research into pyrrolidine derivatives has shown that compounds with similar structures exhibit significant antibacterial and antifungal properties. For example, certain pyrrolidine alkaloids demonstrated activity against Gram-positive and Gram-negative bacteria, indicating that modifications to the pyrrolidine structure can enhance bioactivity .

3. Structure-Activity Relationship (SAR)

A comprehensive SAR evaluation indicated that the substitution patterns on the phenyl and pyrrolidine rings significantly affect the biological potency of these compounds. For instance, variations in substituents led to differing affinities for ion channels such as Kv7.2, with some configurations resulting in nanomolar potency .

Biological Activity Table

Biological ActivityEffectReference
Kappa Opioid Receptor AgonismPain relief potential
Antibacterial ActivityEffective against S. aureus and E. coli
Antifungal ActivityInhibition of fungal growth
Ion Channel ModulationNanomolar inhibition of Kv7.2 channels

Q & A

Q. What are the recommended synthetic routes for (R)-N-Methyl-1-phenyl-2-(pyrrolidin-1-yl)ethanamine, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of pyrrolidine derivatives with phenylethanamine precursors. For example:

  • Step 1 : Alkylation of pyrrolidine with a halogenated phenylethanamine derivative under basic conditions (e.g., K₂CO₃ in DMF).
  • Step 2 : Methylation of the amine group using methyl iodide or reductive amination with formaldehyde and NaBH₄ .
    Critical Factors :
  • Temperature control (0–25°C) during methylation minimizes side reactions.
  • Solvent polarity affects stereoselectivity; polar aprotic solvents (e.g., DMSO) enhance (R)-enantiomer formation .
    Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1K₂CO₃, DMF, 80°C65–7092%
2CH₃I, NaH, THF80–8595%

Q. How can the stereochemical configuration of the (R)-enantiomer be validated experimentally?

Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase. Retention times distinguish (R) and (S) enantiomers .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to confirm absolute configuration .
  • X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid derivatives) for unambiguous structural determination .

Q. What are the primary biological targets of this compound, and how are receptor binding assays designed?

Methodological Answer : The compound’s pyrrolidine and phenyl groups suggest activity at monoamine transporters or G-protein-coupled receptors (GPCRs).

  • Radioligand Binding Assays :
    • Use [³H]-labeled ligands (e.g., [³H]dopamine for DAT) to measure displacement in HEK293 cells expressing human receptors.
    • Competitive binding curves (IC₅₀ values) quantify affinity .
  • Functional Assays :
    • Measure cAMP accumulation (e.g., using BRET sensors) to assess GPCR activation/inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination of the phenyl ring) impact metabolic stability and pharmacokinetics?

Methodological Answer :

  • Metabolic Stability :
    • Incubate with human liver microsomes (HLMs) and monitor parent compound depletion via LC-MS/MS. Fluorination at para positions reduces CYP450-mediated oxidation .
  • Pharmacokinetic Modeling :
    • Use in silico tools (e.g., GastroPlus) to predict absorption/distribution based on LogP (experimentally determined via shake-flask method) .
      Data Table :
ModificationLogPCYP3A4 T½ (min)Bioavailability (%)
Parent Compound2.11530
4-F-Phenyl2.44555

Q. What strategies resolve contradictory data in enantiomer-specific toxicity studies?

Methodological Answer :

  • Dose-Response Reevaluation : Ensure studies use equimolar concentrations of enantiomers, as impurities in stereoisomeric mixtures can skew results .
  • Mechanistic Toxicology :
    • Perform RNA-seq on hepatocytes exposed to (R)- vs. (S)-enantiomers to identify differentially expressed genes (e.g., CYP2D6 upregulation in (R)-form toxicity) .
  • Cross-Study Validation : Compare results across models (e.g., in vitro IC₅₀ vs. in vivo LD₅₀) to distinguish assay-specific artifacts from true toxicity .

Q. How can computational methods predict off-target interactions of this compound?

Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against the Protein Data Bank (PDB). Focus on conserved binding pockets in aminergic receptors (e.g., serotonin 5-HT₂A) .
  • Machine Learning : Train models on ChEMBL datasets to predict affinity for secondary targets (e.g., sigma-1 receptors) .
  • Validation : Confirm predictions with SPR (Surface Plasmon Resonance) assays for hit validation .

Q. What analytical techniques quantify enantiomeric excess (ee) during large-scale synthesis?

Methodological Answer :

  • Supercritical Fluid Chromatography (SFC) : Achieve rapid separation (<5 min) with chiral columns (e.g., Chiralcel OD) and CO₂/ethanol mobile phases .
  • NMR with Chiral Shift Reagents : Use Eu(hfc)₃ to split proton signals, enabling ee calculation via integration .

Data Contradiction Analysis

Q. Why do studies report varying binding affinities (Ki) for dopamine receptors?

Root Cause Analysis :

  • Receptor Isoforms : Human vs. rodent D2 receptor polymorphisms alter binding pockets .
  • Assay Conditions : Differences in buffer pH (7.4 vs. 8.0) impact ionization of the tertiary amine .
    Resolution : Standardize assays using recombinant human receptors and physiological pH conditions .

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